Spiperone

Catalog No.
S543690
CAS No.
749-02-0
M.F
C23H26FN3O2
M. Wt
395.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiperone

CAS Number

749-02-0

Product Name

Spiperone

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C23H26FN3O2

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C23H26FN3O2/c24-19-10-8-18(9-11-19)21(28)7-4-14-26-15-12-23(13-16-26)22(29)25-17-27(23)20-5-2-1-3-6-20/h1-3,5-6,8-11H,4,7,12-17H2,(H,25,29)

InChI Key

DKGZKTPJOSAWFA-UHFFFAOYSA-N

SMILES

Array

solubility

50.1 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Spiperone; E 525; E-525; E525; R 5147; R-5147; R5147; NSC 170983; NSC-170983; NSC170983;

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCCC(=O)C4=CC=C(C=C4)F

The exact mass of the compound Spiperone is 395.2009 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757864. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones. It belongs to the ontological category of tertiary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Spiperone (CAS: 749-02-0) is a highly potent butyrophenone derivative widely procured as a benchmark reference standard and radiochemistry precursor in neuropharmacology. Characterized by its sub-nanomolar affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, it serves as the definitive baseline for competitive binding assays and receptor occupancy models [1]. Beyond its utility as an analytical standard, Spiperone's distinctive triazaspirodecane structure provides a selective secondary amine site, making it the essential desmethyl precursor for the synthesis of N-alkylated positron emission tomography (PET) radiotracers such as [11C]- or [18F]-N-methylspiperone[2].

Substituting Spiperone with more common in-class butyrophenones like haloperidol or 5-HT2 antagonists like ketanserin compromises both assay precision and synthetic viability. While haloperidol is a standard D2 antagonist, its significantly faster receptor dissociation rate and lower absolute affinity result in reduced signal-to-noise ratios in competitive radioligand assays [1]. Furthermore, haloperidol lacks the spiro-fused amide nitrogen required for direct N-alkylation, rendering it structurally incompatible as a precursor for N-methylspiperone PET tracers [2]. Similarly, while ketanserin is a standard 5-HT2A ligand, Spiperone offers a distinct >500-fold selectivity profile against 5-HT2C receptors, preventing cross-talk in complex tissue homogenates that would otherwise confound receptor-specific data [3].

Dopamine D2 Receptor Affinity and Dissociation Kinetics

Spiperone exhibits an ultra-high affinity for dopamine D2 receptors driven by an exceptionally slow dissociation rate (k_off). In comparative in vitro assays, Spiperone demonstrates a Ki of approximately 0.06 nM, whereas the standard butyrophenone haloperidol shows a Ki of ~1.2 nM [1]. This nearly 20-fold difference in affinity, coupled with Spiperone's near-irreversible binding profile in tissue preparations, ensures greater stability in radioligand displacement studies.

Evidence DimensionD2 Receptor Affinity (Ki)
Target Compound DataSpiperone (Ki ~ 0.06 nM)
Comparator Or BaselineHaloperidol (Ki ~ 1.2 nM)
Quantified Difference~20-fold higher affinity for Spiperone
ConditionsIn vitro competitive binding assay

The sub-nanomolar affinity and slow dissociation make Spiperone a highly reliable material for formulating [3H]-radioligands and establishing stable baselines in D2 occupancy assays.

Serotonin Subtype Selectivity (5-HT2A vs. 5-HT2C)

Spiperone is one of the few agents that bind with high selectivity to 5-HT2A receptors over 5-HT2C receptors. Structural analysis and binding assays reveal that Spiperone binds to 5-HT2A with a Ki of 1–2 nM, while its affinity for 5-HT2C is exceptionally low (Ki ≈ 1000–4000 nM) [1]. This >500-fold selectivity is largely driven by its triazaspirodecanone moiety, offering a distinct advantage over other broad-spectrum 5-HT2 antagonists that suffer from significant 5-HT2C cross-reactivity.

Evidence Dimension5-HT2A vs. 5-HT2C Selectivity Ratio
Target Compound DataSpiperone (>500-fold selectivity; 5-HT2A Ki ~1-2 nM vs 5-HT2C Ki >1000 nM)
Comparator Or BaselineGeneric 5-HT2 antagonists (typically lack significant 5-HT2A/2C differentiation)
Quantified Difference>500-fold selectivity for 5-HT2A over 5-HT2C
ConditionsRadioligand displacement in receptor-expressing cell membranes

This extreme selectivity prevents signal confounding in multi-receptor tissue homogenates, ensuring precise isolation of 5-HT2A-mediated pathways.

Radiosynthesis Precursor Suitability for PET Imaging

Spiperone serves as the essential desmethyl precursor for the production of N-methylspiperone (NMSP), a benchmark PET radiotracer. The spiro-fused amide nitrogen (N1) in Spiperone undergoes rapid and selective N-alkylation when reacted with[11C]methyl iodide or [18F]fluoromethylating agents [1]. Comparators like haloperidol lack this specific secondary amine site, making them fundamentally incompatible with this established radiochemical synthesis route.

Evidence DimensionPrecursor Viability for N-Alkylation
Target Compound DataSpiperone (Direct desmethyl precursor for [11C]/[18F]-NMSP)
Comparator Or BaselineHaloperidol (Incompatible structure for N-alkylation)
Quantified Difference100% viable vs. 0% viable (presence vs. absence of reactive N1 amine)
ConditionsRadiochemical synthesis using [11C]methyl iodide

Procurement of Spiperone is strictly required for radiopharmacies and imaging centers manufacturing NMSP for in vivo dopamine receptor mapping.

Reference Standard in Competitive Radioligand Assays

Due to its sub-nanomolar affinity and slow dissociation kinetics, Spiperone is heavily procured as a reference inhibitor in high-throughput screening of novel D2 receptor antagonists and agonists [1].

Precursor for N-Methylspiperone (NMSP) Synthesis

Radiochemistry facilities utilize Spiperone as the direct starting material for synthesizing [11C]- or [18F]-labeled N-methylspiperone, enabling high-contrast PET imaging of D2 and 5-HT2A receptors in neurological research [2].

Dual D2/5-HT2A Pharmacological Profiling

Because Spiperone selectively targets both D2 and 5-HT2A receptors while avoiding 5-HT2C, it is a highly effective benchmark compound for evaluating the receptor occupancy profiles of next-generation atypical antipsychotics [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

395.20090524 Da

Monoisotopic Mass

395.20090524 Da

Heavy Atom Count

29

LogP

3.03 (LogP)

Appearance

Solid powder

Melting Point

141.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4X6E73CJ0Q

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dopamine Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

749-02-0

Wikipedia

Spiperone

Dates

Last modified: 08-15-2023

Quantitative analysis of fluorescent ligand binding to dopamine D

Anni Allikalt, Tõnis Laasfeld, Mihkel Ilisson, Sergei Kopanchuk, Ago Rinken
PMID: 32783364   DOI: 10.1111/febs.15519

Abstract

Dopamine receptors are G protein-coupled receptors that have several essential functions in the central nervous system. A better understanding of the regulatory mechanisms of ligand binding to the receptor may open new possibilities to affect the downstream signal transduction pathways. The majority of the available ligand binding assays use either membrane preparations, cell suspensions, or genetically modified receptors, which may give at least partially incorrect understanding of ligand binding. In this study, we implemented an assay combining fluorescence and bright-field microscopy to measure ligand binding to dopamine D
receptors in live mammalian cells. For membrane fluorescence intensity quantification from microscopy images, we developed a machine learning-based user-friendly software membrane tools and incorporated it into a data management software aparecium that has been previously developed in our workgroup. For the experiments, a fluorescent ligand NAPS-Cy3B was synthesized by conjugating a dopaminergic antagonist N-(p-aminophenethyl)spiperone with a fluorophore Cy3B. The subnanomolar affinity of NAPS-Cy3B makes it a suitable ligand for the characterization of D
receptors in live HEK293 cells. Using a microplate compatible automated widefield fluorescence microscope, together with the membrane tools software, enables the detection and quantification of ligand binding with a high-throughput. The live cell assay is suitable for the characterization of fluorescent ligand binding and also in the competition experiments for the screening of novel unlabeled dopaminergic ligands. We propose that this simple yet more native-like approach is feasible in GPCR research, as it enables the detection of ligand binding in an environment containing more components involved in the signal transduction cascade.


Blockade of Dopamine D2 Receptors as a Novel Approach to Stimulation of Notch1

E G Skurikhin, V A Krupin, O V Pershina, E S Pan, A V Pakhomova, L A Sandrikina, N N Ermakova, O E Vaizova, M A Zhukova, A M Dygai
PMID: 32328949   DOI: 10.1007/s10517-020-04787-9

Abstract

We studied the effects of spiperone, a selective blocker of dopamine D2 receptors, on the model of pulmonary emphysema provoked by administration of elastase and D-galactosamine hydrochloride to female C57BL/6 mice and characterized by activation of proteases in the lungs and systemic deficiency of its inhibitor α1-antitrypsin. In this model, spiperone prevented the development of inflammatory reaction and reduced the area of emphysematous expanded alveolar tissue. The expression of angiogenic marker CD31 in the lungs increased under these conditions. Regeneration of the damaged microvascular bed under the action of spiperone resulted from recruiting of Notch1
endothelial progenitor cells (CD45
CD31
CD34
) into the lungs and blockade of the inhibitory effect of dopamine on phosphorylation of VEGF-2 receptors in endothelial cells of different maturity. In addition, spiperone produced a protective effect on hepatocytes and restored the production and secretion of α1-antitrypsin by these cells.


Spiperone: Tritium labelling at high specific activity

Crist N Filer, Anne G Laseter, Emma J Shelton
PMID: 30999206   DOI: 10.1016/j.apradiso.2019.02.008

Abstract

An efficient method is described to tritiate spiperone at high specific activity.


Molecular characterization of a vitellogenesis-inhibiting hormone (VIH) in the mud crab (Scylla olivacea) and temporal changes in abundances of VIH mRNA transcripts during ovarian maturation and following neurotransmitter administration

Napamanee Kornthong, Supawadee Duangprom, Saowaros Suwansa-Ard, Jirawat Saetan, Teva Phanaksri, Sineenart Songkoomkrong, Supawadee Kheowkae, Jutaporn Pollawat, Prasert Sobhon
PMID: 31405473   DOI: 10.1016/j.anireprosci.2019.106122

Abstract

The vitellogenesis-inhibiting hormone (VIH), also known as gonad-inhibiting hormone, is a neuropeptide hormone in crustaceans that belongs to the crustacean hyperglycemic hormone (CHH)-family peptide. There is regulation vitellogenesis by VIH during gonad maturation in crustaceans. A full-length Scylla olivacea VIH (Scyol-VIH) was identified through reverse transcription polymerase chain reaction and rapid amplification of cDNA ends. The open reading frame consists of 378 nucleotides, which encodes a 126-amino acid precursor protein, including a 22-residue signal peptide and a 103-amino acid mature peptide in which 6 highly conserved cysteine residues are present. There was expression of the Scyol-VIH gene in immature female Scylla olivacea in the eyestalk, brain and ventral nerve cord. The Scyol-VIH gene expression was localized to the eyestalk X-organ, brain neuronal clusters 6 and 11, and in multiple neuronal clusters of the ventral nerve cord. The relative abundance of Scyol-VIH mRNA transcript in the eyestalk was relatively greater in immature stage females, then decreased as ovarian maturation progressed. Furthermore, eyestalk Scyol-VIH increased after dopamine (5 μg/g BW) injection. The present research provides fundamental information about Scyol-VIH and its potential effect in controlling reproduction.


Biotinylated-spiperone ligands for quantum dot labeling of the dopamine D2 receptor in live cell cultures

Ian D Tomlinson, Oleg Kovtun, Tiffany M Crescentini, Sandra J Rosenthal
PMID: 30808590   DOI: 10.1016/j.bmcl.2019.02.024

Abstract

We have synthesized 3 analogs of the dopamine D2 receptor (D2 DR) antagonist spiperone that can be conjugated to streptavidin-coated quantum dots via a pegylated biotin derivative. Using fluorescent imaging we demonstrate that substitution on the spiro position is tolerated, whilst the length and rigidity of a spacer arm attached to spiperone is important in controlling specific labeling as well as minimizing nonspecific labeling to cells and the surface of cell culture dishes. The ligand with the most rigid linker IDT772 (4) had the best binding profile and had high specific binding to D2 DR expressing HEK-293T cells with low nonspecific binding to plates and HEK-293T cells that lacked the D2 DR.


Structure of the dopamine D

Dohyun Im, Asuka Inoue, Takaaki Fujiwara, Takanori Nakane, Yasuaki Yamanaka, Tomoko Uemura, Chihiro Mori, Yuki Shiimura, Kanako Terakado Kimura, Hidetsugu Asada, Norimichi Nomura, Tomoyuki Tanaka, Ayumi Yamashita, Eriko Nango, Kensuke Tono, Francois Marie Ngako Kadji, Junken Aoki, So Iwata, Tatsuro Shimamura
PMID: 33353947   DOI: 10.1038/s41467-020-20221-0

Abstract

In addition to the serotonin 5-HT
receptor (5-HT
R), the dopamine D
receptor (D
R) is a key therapeutic target of antipsychotics for the treatment of schizophrenia. The inactive state structures of D
R have been described in complex with the inverse agonists risperidone (D
R
) and haloperidol (D
R
). Here we describe the structure of human D
R in complex with spiperone (D
R
). In D
R
, the conformation of the extracellular loop (ECL) 2, which composes the ligand-binding pocket, was substantially different from those in D
R
and D
R
, demonstrating that ECL2 in D
R is highly dynamic. Moreover, D
R
exhibited an extended binding pocket to accommodate spiperone's phenyl ring, which probably contributes to the selectivity of spiperone to D
R and 5-HT
R. Together with D
R
and D
R
, the structural information of D
R
should be of value for designing novel antipsychotics with improved safety and efficacy.


Activating dopamine D2 receptors reduces brown adipose tissue thermogenesis induced by psychological stress and by activation of the lateral habenula

Mariana Brizuela, Anna Antipov, William W Blessing, Youichirou Ootsuka
PMID: 31862967   DOI: 10.1038/s41598-019-56125-3

Abstract

Emotional hyperthermia is the increase in body temperature that occurs as a response to an animal detecting a salient, survival-relevant stimulus. Brown adipose tissue (BAT) thermogenesis, controlled via its sympathetic innervation, contributes to this temperature increase. Here, we have used an intruder rat experimental model to determine whether quinpirole-mediated activation of dopamine D
receptors attenuates emotional hyperthermia in conscious rats. In anesthetized rats, we determined whether systemic quinpirole reduces BAT nerve discharge induced by activation of the medullary raphé and the lateral habenula (LHb). We measured BAT and body temperature with chronically implanted thermistors in conscious, freely moving, individually housed, male rats (resident rats). Either vehicle or quinpirole was administered, intraperitoneally, to the resident rat 30 min before introduction of a caged intruder rat. Quinpirole, in a dose-dependent manner, reduced intruder-elicited increases in BAT and body temperature. Pre-treatment with the D
antagonist spiperone, but not the selective D
antagonist SCH-23390, prevented this quinpirole-elicited decrease. In anesthetized rats, quinpirole abolished BAT sympathetic nerve discharge elicited by bicuculline-mediated activation of the LHb, but not the medullary raphé. Thus, activation of dopamine D
receptors reduces the BAT thermogenesis that contributes to emotional hyperthermia. We provide evidence that these dopamine D
receptors are located in the thermogenic pathway between the LHb and the lower brainstem pre-sympathetic control centre in the medullary raphé.


Distinct Dopamine D₂ Receptor Antagonists Differentially Impact D₂ Receptor Oligomerization

Elise Wouters, Adrián Ricarte Marín, James Andrew Rupert Dalton, Jesús Giraldo, Christophe Stove
PMID: 30987329   DOI: 10.3390/ijms20071686

Abstract

Dopamine D₂ receptors (D₂R) are known to form transient homodimer complexes, of which the increased formation has already been associated with development of schizophrenia. Pharmacological targeting and modulation of the equilibrium of these receptor homodimers might lead to a better understanding of the critical role played by these complexes in physiological and pathological conditions. Whereas agonist addition has shown to prolong the D₂R dimer lifetime and increase the level of dimer formation, the possible influence of D₂R antagonists on dimerization has remained rather unexplored. Here, using a live-cell reporter assay based on the functional complementation of a split Nanoluciferase, a panel of six D₂R antagonists were screened for their ability to modulate the level of D
R dimer formation. Incubation with the D₂R antagonist spiperone decreased the level of D
R dimer formation significantly by 40-60% in real-time and after long-term (≥16 h) incubations. The fact that dimer formation of the well-studied A
-D
R dimer was not altered following incubation with spiperone supports the specificity of this observation. Other D₂R antagonists, such as clozapine, risperidone, and droperidol did not significantly evoke this dissociation event. Furthermore, molecular modeling reveals that spiperone presents specific Tyr199
and Phe390
conformations, compared to clozapine, which may determine D₂R homodimerization.


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